molecular formula C10H6Cl2 B14500064 5,6-Dichloroazulene CAS No. 63370-04-7

5,6-Dichloroazulene

Cat. No.: B14500064
CAS No.: 63370-04-7
M. Wt: 197.06 g/mol
InChI Key: VGRBHHLODQBLJZ-UHFFFAOYSA-N
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Description

5,6-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is notable for its unique structure and properties, which differ significantly from those of its isomer, naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroazulene typically involves the chlorination of azulene. One common method is the reaction of azulene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions, usually at room temperature, and results in the selective chlorination at the 5 and 6 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorine gas and other reagents .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloroazulene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as methoxide ions.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, azulene derivatives generally undergo such reactions under appropriate conditions.

Major Products: The major products of these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For instance, methoxydechlorination yields methoxy-substituted azulenes .

Scientific Research Applications

5,6-Dichloroazulene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 5,6-Dichloroazulene in nucleophilic substitution reactions involves the attack of the nucleophile on the chlorine-substituted positions. This process follows the S_NAr (nucleophilic aromatic substitution) mechanism, where the nucleophile’s attack is the rate-determining step . The electronic effects of the chlorine atoms and the azulene ring play a crucial role in facilitating these reactions.

Properties

CAS No.

63370-04-7

Molecular Formula

C10H6Cl2

Molecular Weight

197.06 g/mol

IUPAC Name

5,6-dichloroazulene

InChI

InChI=1S/C10H6Cl2/c11-9-5-4-7-2-1-3-8(7)6-10(9)12/h1-6H

InChI Key

VGRBHHLODQBLJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C(=CC2=C1)Cl)Cl

Origin of Product

United States

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